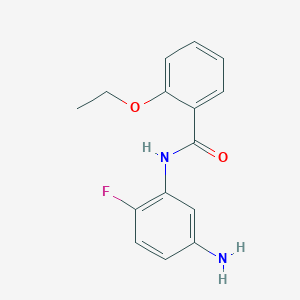

N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide

Description

N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group linked to a 5-amino-2-fluorophenylamine moiety. This compound shares structural similarities with pharmacologically active benzamides, which often target epigenetic enzymes like histone acetyltransferases (HATs) or serve as intermediates in drug synthesis .

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-9-10(17)7-8-12(13)16/h3-9H,2,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYBDCQNNTWTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide, methoxide, or amines.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide and Related Compounds

*Calculated based on formula C₁₅H₁₅FN₂O₂.

Key Observations:

- Substituent Impact on Bioactivity: The presence of electronegative groups (e.g., Cl, CF₃) on the phenyl ring enhances interactions with epigenetic enzymes. For example, CTB activates p300 HAT due to its 4-Cl-3-CF₃ substitution , whereas the target compound’s 5-amino-2-F substitution may alter binding affinity or solubility.

- Crystal Structure: N-[4-Cyano-3-CF₃-phenyl]-2-ethoxybenzamide exhibits near-planar aromatic rings and hydrogen-bonded layers, which stabilize its conformation in biological systems . The ethoxy group in the target compound likely contributes to similar conformational stability.

- Synthetic Utility: Derivatives like 5-amino-2-chloro-N-(2-fluorophenyl)benzamide are intermediates in drug synthesis, suggesting that the target compound could serve analogous roles .

Functional Comparisons: HAT Modulation and Epigenetic Activity

Key Insights:

- Activation vs. Inhibition: CTB and CTPB activate p300 HAT, while garcinol inhibits it. The target compound’s 5-amino group could mimic CTB’s electronegative substituents, but its lack of a hydrophobic chain (as in CTPB) may limit cell permeability .

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- An amino group (-NH2) at the 5-position of a fluorinated phenyl ring.

- An ethoxy group (-OCH2CH3) attached to a benzamide moiety.

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its ability to bind to specific molecular targets, modulating their activity. Preliminary studies indicate that it may influence several cellular processes through the following mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, including phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs), which are crucial in signal transduction pathways related to inflammation and cancer progression.

- Receptor Binding : It may interact with specific receptors, affecting downstream signaling pathways that regulate cellular functions such as proliferation and apoptosis.

1. Enzyme Inhibition

Research has shown that this compound exhibits significant enzyme inhibitory activity. For example, it has been studied for its effects on phosphodiesterase 4D (PDE4D), which plays a critical role in inflammatory responses. The compound demonstrated an IC50 value indicative of potent inhibition, suggesting its potential as an anti-inflammatory agent .

2. Antitumor Activity

In vitro studies have indicated that this compound may possess antitumor properties. It selectively inhibits the proliferation of cancer cell lines while sparing normal cells, likely due to its interaction with CDKs involved in cell cycle regulation. This selectivity points towards its potential use in cancer therapy .

3. Anti-inflammatory Effects

This compound has shown promise in reducing pro-inflammatory cytokines in various models. Its ability to modulate immune responses suggests utility in treating conditions characterized by excessive inflammation, such as asthma or rheumatoid arthritis.

Table 1: Summary of Biological Activities

Future Directions and Applications

The ongoing research into this compound highlights its potential for drug development across various therapeutic areas:

- Cancer Therapy : Further studies are needed to elucidate its mechanisms and optimize its efficacy against specific cancer types.

- Inflammatory Diseases : Its anti-inflammatory properties warrant exploration in clinical settings for conditions like asthma and chronic obstructive pulmonary disease (COPD).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. React 5-amino-2-fluoroaniline with 2-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimize yields by controlling reaction temperature (0–25°C) and using anhydrous solvents (e.g., dichloromethane). For scalability, continuous flow reactors can enhance efficiency and purity . Alternative routes may involve coupling pre-functionalized benzamide derivatives with fluorinated anilines under microwave-assisted conditions to reduce reaction times .

Q. What spectroscopic techniques confirm the structure and purity of N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify aromatic protons (δ 6.5–8.0 ppm) and carbons, ethoxy groups (δ 1.3–1.5 ppm for CH), and amide linkages (δ 165–170 ppm for carbonyl).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]) at m/z 289.1 (calculated for CHFNO).

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths, angles, and hydrogen-bonding networks. Crystallize from methanol via slow evaporation to obtain diffraction-quality crystals .

Advanced Research Questions

Q. How do structural modifications at the ethoxy or benzamide groups influence biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the ethoxy group with methoxy or propoxy moieties to assess steric/electronic effects. Substitute the benzamide ring with electron-withdrawing groups (e.g., nitro) to modulate reactivity.

- Bioactivity Testing : Screen analogs in enzyme inhibition assays (e.g., histone acetyltransferases ) or cellular models (e.g., anti-inflammatory or anticancer assays). Use IC values to quantify potency.

- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental data .

Q. What are the challenges in crystallizing N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide, and how are they addressed?

- Methodological Answer :

- Challenges : Polymorphism, solvent inclusion, or disorder in the fluorophenyl/ethoxy groups.

- Solutions :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (methanol, ethanol) solvents. Methanol often yields stable crystals due to hydrogen-bonding interactions .

- Temperature Gradients : Slow cooling (0.5°C/hr) reduces lattice defects.

- Refinement Tools : Use SHELXL to model disorder and anisotropic displacement parameters. Validate with R < 5% and CC/CC > 90% .

Q. How does N-(5-Amino-2-fluorophenyl)-2-ethoxybenzamide interact with histone acetyltransferases (HATs), and what experimental approaches validate this?

- Methodological Answer :

- Enzyme Assays : Measure HAT activity (e.g., p300/CBP) via radioactive -acetyl-CoA incorporation into histones or fluorescence-based assays (e.g., using acetylated lysine antibodies).

- Competitive Inhibition Studies : Co-incubate with known HAT inhibitors (e.g., CTB ) to determine mechanism (competitive/non-competitive).

- Structural Validation : Soak crystals of HAT-compound complexes for X-ray diffraction. Resolve binding poses (e.g., active-site vs. allosteric) at 1.5–2.0 Å resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.